An In-Depth Technical Guide to the Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide
An In-Depth Technical Guide to the Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide
This guide provides a comprehensive overview and detailed protocol for the synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, a compound of interest for researchers and professionals in drug development. The synthesis involves a strategic amidation reaction, emphasizing control over reactivity and stereochemistry to achieve a high-purity final product.
Introduction and Strategic Overview
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide, also known as Pyrantel Impurity B, is a molecule featuring a thiophene ring linked to an acrylamide moiety.[1][2] Its structure includes a trans-alkene, the preservation of which is a key consideration during synthesis. The core of the synthetic strategy revolves around the formation of an amide bond between (2E)-3-(2-thienyl)acrylic acid and a selectively protected diamine.[1]
Direct amidation using N-methyl-1,3-propanediamine is problematic due to the presence of both a primary and a secondary amine.[1] The secondary amine can compete in the amidation reaction, leading to a complex mixture of products. To circumvent this, a protecting group strategy is employed. The secondary amine of N-methyl-1,3-propanediamine is protected, leaving the primary amine free to react with the activated carboxylic acid. This ensures regioselectivity and a cleaner reaction profile.[1]
Several protecting groups can be considered, including tert-butyloxycarbonyl (Boc), carbobenzoxy (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is often preferred due to its gentle introduction and removal conditions.[1] Deprotection of the Boc group typically involves acidic conditions, which are mild enough to avoid isomerization of the trans-double bond. The byproducts of Boc deprotection, isobutylene and carbon dioxide, are volatile, simplifying purification.[1]
Reaction Mechanism and Pathway
The synthesis can be broken down into three key stages: protection of the diamine, amide coupling, and deprotection to yield the final product.
Diagram of the Synthetic Pathway
Caption: Overall synthetic workflow for (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide.
Detailed Experimental Protocol
This protocol outlines the synthesis starting from commercially available materials. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| (2E)-3-(2-thienyl)acrylic acid | 1124-65-8 | 154.19 g/mol | Starting carboxylic acid. |
| N-methyl-1,3-propanediamine | 6291-84-5 | 88.15 g/mol | Amine source. |
| Di-tert-butyl dicarbonate ((Boc)2O) | 24424-99-5 | 218.25 g/mol | Boc protecting agent. |
| Thionyl chloride (SOCl2) | 7719-09-7 | 118.97 g/mol | Acid activating agent.[3] |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent. |
| Diethyl ether | 60-29-7 | 74.12 g/mol | Solvent. |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | For deprotection and salt formation. |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | Drying agent. |
Step 1: Synthesis of tert-butyl (3-aminopropyl)(methyl)carbamate (Boc-protected diamine)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methyl-1,3-propanediamine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected diamine as an oil.
Step 2: Amide Coupling - Synthesis of (E)-N-[3-(methyl-tert-butoxycarbonyl-amino)propyl]-3-(thiophene-2-yl)acrylamide
There are several methods for activating the carboxylic acid for amidation.[4][5][6] The thionyl chloride method is effective and straightforward.[3]
-
In a separate flask, suspend (2E)-3-(2-thienyl)acrylic acid (1 equivalent) in DCM.
-
Add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is formed, indicating the formation of the acyl chloride.[7]
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acyl chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve the Boc-protected diamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM.
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the protected intermediate. This product can be purified by column chromatography on silica gel if necessary.
Step 3: Deprotection and Isolation of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide
-
Dissolve the protected intermediate from Step 2 in a suitable solvent such as dichloromethane or ethyl acetate.[1]
-
Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether.[1]
-
Stir the mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC.
-
The hydrochloride salt of the product will precipitate out of the solution.[1]
-
Filter the solid and wash with cold diethyl ether to obtain the crude hydrochloride salt.
-
To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to 11 with a base like triethylamine or sodium hydroxide.[1]
-
Extract the aqueous layer multiple times with dichloromethane.[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to yield (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide as a faint yellow oil.[1]
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the vinylic protons of the acrylamide group (with a large coupling constant indicative of the E-configuration), the propyl chain protons, and the N-methyl group should be observed at their characteristic chemical shifts. |
| ¹³C NMR | Resonances for all 11 carbon atoms should be present, including the carbonyl carbon of the amide, the olefinic carbons, and the carbons of the thiophene ring and the alkyl chain. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (224.32 g/mol ) should be observed.[2][8] |
| FT-IR | Characteristic absorption bands for the N-H and C=O stretching of the secondary amide, C=C stretching of the alkene, and vibrations associated with the thiophene ring are expected. |
| HPLC | A single major peak should be observed, with purity typically exceeding 99% after proper purification.[1] |
Troubleshooting and Optimization
-
Incomplete Amide Coupling: If the amide coupling reaction is sluggish, consider using alternative coupling reagents such as HBTU or PyBOP in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7]
-
Low Yields in Deprotection: Ensure that the deprotection reaction goes to completion by monitoring with TLC. If the reaction stalls, a stronger acid or longer reaction time may be necessary.
-
Isomerization of the Double Bond: To minimize the risk of E/Z isomerization, avoid harsh basic or acidic conditions and prolonged heating.
-
Purification Challenges: The final product is an oil, which can be challenging to purify. Column chromatography on silica gel using a gradient of methanol in dichloromethane is often effective.
Conclusion
The synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The use of a protecting group for the secondary amine is crucial for the success of the amide coupling step. The protocol described herein provides a robust and reliable method for the preparation of this compound, suitable for applications in pharmaceutical research and development.
References
- CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents.
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Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances. Available at: [Link]
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Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride - Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Synthesis_of_Amides/Making_Amides_from_Carboxylic_Acids]([Link]_ Acids)
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N-(3-METHYLAMINOPROPYL)-2-THIOPHENEACRYLAMIDE - gsrs. Available at: [Link]
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(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide - PubChem. Available at: [Link]
Sources
- 1. CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents [patents.google.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
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